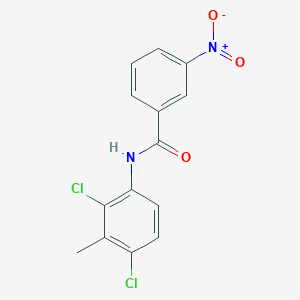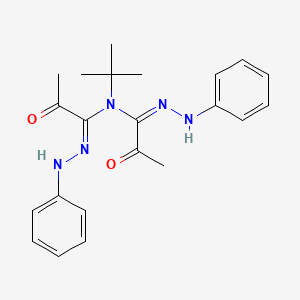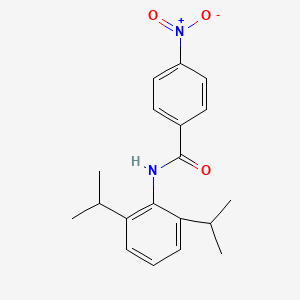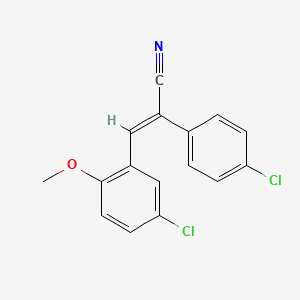![molecular formula C16H14ClNO3S B5718802 N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)
N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific research community. BDP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
BDP acts as a potent inhibitor of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, which is responsible for the breakdown of endocannabinoids in the body. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. Endocannabinoids act on the cannabinoid receptors CB1 and CB2, which are present in various tissues throughout the body. The modulation of endocannabinoid levels by BDP leads to the activation of these receptors, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
The modulation of endocannabinoid levels by BDP has been shown to have various biochemical and physiological effects. Endocannabinoids play a crucial role in the regulation of various physiological processes such as pain, appetite, mood, and inflammation. The activation of cannabinoid receptors by endocannabinoids has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP has several advantages and limitations for lab experiments. The advantages of using BDP include its high potency and selectivity for N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide, which allows for the modulation of endocannabinoid levels without affecting other enzymes or neurotransmitters. The limitations of using BDP include its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation are not well understood, which requires further investigation.
Direcciones Futuras
BDP has several potential future directions for scientific research. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation. Further research is required to determine the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation. Additionally, the development of more soluble and bioavailable analogs of BDP could lead to more effective therapeutic agents for the modulation of endocannabinoid levels. Finally, the investigation of the effects of BDP on other physiological processes such as metabolism and immune function could lead to the discovery of new therapeutic applications for this compound.
Conclusion:
In conclusion, BDP is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation. Further research is required to determine the long-term effects of BDP on endocannabinoid levels and cannabinoid receptor activation and to develop more effective therapeutic agents for the modulation of endocannabinoid levels.
Métodos De Síntesis
The synthesis of BDP involves the reaction of 3-(4-chlorophenyl)thiopropanoic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BDP.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential therapeutic applications. The inhibition of N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide by BDP leads to an increase in endocannabinoid levels, which has been shown to have various biochemical and physiological effects. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in the regulation of various physiological processes such as pain, appetite, mood, and inflammation. The modulation of endocannabinoid levels by BDP has been investigated for its potential therapeutic applications in various conditions such as pain, anxiety, depression, and inflammation.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-11-1-4-13(5-2-11)22-8-7-16(19)18-12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYBQAQQZCZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)

